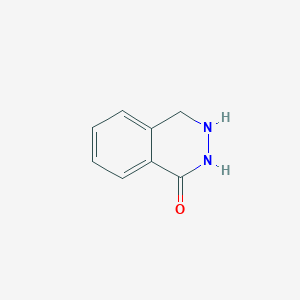

3,4-Dihydrophthalazin-1(2H)-one

Description

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3,4-dihydro-2H-phthalazin-1-one |

InChI |

InChI=1S/C8H8N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-4,9H,5H2,(H,10,11) |

InChI Key |

KCOLJRSQFLZEAB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Similarity Analysis

The core structure of 3,4-Dihydrophthalazin-1(2H)-one is often modified to enhance biological activity or physicochemical properties. Key analogs include:

Pharmacological Performance

- Antimicrobial Activity : 4-Thioxo derivatives show broad-spectrum activity against E. coli, S. aureus, and C. albicans, with MIC values ranging from 8–32 µg/mL .

- Antitumor Potential: Methyl and phenyl-substituted analogs (e.g., 4-methyl and 4-phenylphthalazinones) demonstrate moderate cytotoxicity against HeLa and MCF-7 cell lines, likely via topoisomerase inhibition .

Key Research Findings

- The thio-substituted analog 7 outperforms the parent compound in antimicrobial assays, highlighting the importance of sulfur in bioactive molecules .

- Structural analogs with carboxylic acid substituents (e.g., benzoic or acetic acid derivatives) exhibit improved solubility, making them suitable for aqueous formulation .

- 1-Tetralone, while structurally distinct, shares applications in biochemical research but lacks the heteroatom-driven pharmacological diversity of phthalazinones .

Preparation Methods

Zinc/Hydrochloric Acid System

Under strongly acidic conditions (conc. HCl, reflux), zinc reduces phthalazone to phthalimidine via ring contraction. This side reaction dominates at temperatures >80°C, with phthalimidine yields reaching 68%.

Zinc/Sodium Hydroxide System

Alkaline conditions (10% NaOH, 100°C) favor the formation of N-aminophthalimidine through a proposed mechanism involving intermediate diradical species. Isolation of this compound requires precise temperature control (<70°C) and short reaction times (<2 h), achieving 45% yield.

Catalytic Hydrogenation Strategies

Transition metal catalysts enable selective reduction under milder conditions:

Palladium-Catalyzed Hydrogenation

Pd/C (5 wt%) in acetic acid at 50 psi H₂ selectively reduces the phthalazine ring without affecting adjacent carbonyl groups. Key advantages include:

Nickel-Catalyzed Systems

Raney nickel in acetic anhydride achieves comparable yields (78%) but requires higher pressures (100 psi). Side product analysis revealed trace amounts of acetylated derivatives (3–5%), necessitating additional purification steps.

Hydrazinolysis of Ester Precursors

Modern syntheses leverage hydrazine derivatives to construct the phthalazine core:

Ethyl Chloroacetate Condensation

Reaction of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate in dry acetone/DMF (1:1) produces ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate in 78% yield. Subsequent hydrazinolysis with hydrazine hydrate (99%, ethanol reflux, 8 h) yields the target compound:

Chlorination and Cross-Coupling Innovations

A breakthrough route from phthalhydrazide involves:

-

Chlorination : Treatment with POCl₃ (5 equiv, 110°C) gives monochlorophthalazine (40% yield).

-

Negishi Coupling : Reaction with zinc reagent (from bromide precursor) under Pd(PPh₃)₄ catalysis produces advanced intermediates in 92.5% yield.

-

Hydrolysis : Acidic workup (HCl, H₂O) furnishes this compound in 85% yield.

This three-step sequence (62% overall yield) exemplifies modern atom-economical synthesis.

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-dihydrophthalazin-1(2H)-one derivatives?

- Methodology : A common approach involves thiation reactions using Lawesson’s reagent (LR) or Japanese reagent (JR) in toluene under reflux conditions. For example, reacting 5-amino-2,3-dihydrophthalazine-1,4-dione with these reagents yields 8-amino-4-thioxo-3,4-dihydrophthalazin-1(2H)-one (7) with high purity. Reaction progress is monitored via TLC, and purification is achieved using silica gel column chromatography with ethyl acetate/petroleum ether (60–80°C) .

Q. How should this compound be stored to ensure stability?

- Methodology : Store the compound as a lyophilized powder at -20°C for short-term use (3–6 months) or -80°C for long-term stability (up to 12 months). Solutions should be prepared in anhydrous solvents (e.g., DMSO) under inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodology :

- NMR spectroscopy : Use DMSO-d₆ or CDCl₃ for structural elucidation (e.g., δ 5.60 ppm for proton environments in dihydroisoquinolinone derivatives) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., exact mass 178.185 g/mol for C₁₀H₁₀O₃ derivatives) .

- X-ray crystallography : SHELX programs refine crystal structures, particularly for resolving hydrogen bonding and torsion angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield or purity when using different thiating agents?

- Methodology : Compare reaction kinetics and byproduct profiles between reagents. For instance, Lawesson’s reagent may produce phthalazin-1-yl-4-methoxyphenyl phosphinodithioic acid (8) as a side product, while Japanese reagent yields cleaner outcomes. Optimize stoichiometry (0.5 mmol reagent per 1 mmol substrate) and use preparative HPLC for isolating pure fractions .

Q. What strategies enhance the bioactivity of this compound derivatives in antimicrobial studies?

- Methodology : Introduce substituents at the 2-position (e.g., 1,3,4-oxadiazole groups) to improve membrane permeability. Synthesize derivatives via esterification of methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, followed by coupling with heterocyclic amines. Screen activity against Gram-positive/negative bacteria using MIC assays .

Q. How can computational methods predict the pharmacokinetic properties of novel derivatives?

- Methodology : Perform QSAR modeling using software like MOE or Schrödinger. Input descriptors such as logP (optimal range: 2.5–3.5), PSA (<90 Ų), and molecular weight (<500 g/mol). Validate predictions with in vitro ADME assays (e.g., microsomal stability) .

Q. What experimental protocols assess the compound’s toxicity in cell-based systems?

- Methodology : Conduct MTT assays on human hepatocyte (HepG2) or renal (HEK293) cell lines. Prepare stock solutions (1–10 mM in DMSO) and test concentrations (1–100 µM). Include positive controls (e.g., cisplatin) and measure IC₅₀ values. Confirm apoptosis via flow cytometry (Annexin V/PI staining) .

Data Analysis & Troubleshooting

Q. How to address discrepancies in crystallographic data refinement?

- Methodology : Use SHELXL for small-molecule refinement. Check for twinning or high mosaicity in diffraction data. Apply restraints for disordered solvent molecules and validate with R₁ (target <5%) and wR₂ (target <10%) metrics. Cross-reference with PLATON/ADDSYM for symmetry validation .

Q. Why do NMR spectra show unexpected splitting patterns in dihydrophthalazinone derivatives?

- Methodology : Investigate tautomerism or dynamic exchange processes. For example, keto-enol tautomerism in the phthalazinone ring can cause peak splitting. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe coalescence and calculate energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.